

Electron-withdrawing effects on 5-Chloro-2nitrobenzaldehyde reactivity

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Compound of Interest		
Compound Name:	5-Chloro-2-nitrobenzaldehyde	
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An In-Depth Technical Guide on the Electron-Withdrawing Effects on **5-Chloro-2-nitrobenzaldehyde** Reactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-2-nitrobenzaldehyde is a pivotal synthetic intermediate in the fields of medicinal chemistry and materials science.[1][2] Its utility stems from a unique molecular architecture featuring an aldehyde, a chloro group, and a nitro group on a benzene ring.[2][3] This specific arrangement of functional groups, particularly the potent electron-withdrawing nature of the nitro group and the chloro substituent, imparts a versatile reactivity profile.[1][4][5] These groups synergistically activate the aldehyde function towards nucleophilic attack and influence the chemistry of the aromatic ring, making **5-Chloro-2-nitrobenzaldehyde** a valuable precursor for a diverse range of complex heterocyclic compounds, many of which form the structural core of pharmaceutical agents.[1][3] This guide offers a detailed exploration of its chemical properties, the profound impact of its electronic makeup on its reactivity, key synthetic transformations with detailed protocols, and its applications in drug discovery.

Physicochemical and Spectroscopic Data

A foundational understanding of the physicochemical properties of **5-Chloro-2-nitrobenzaldehyde** is crucial for its application in synthesis.



Table 1: Physicochemical Properties of 5-Chloro-2-nitrobenzaldehyde

Property	Value	References
Molecular Formula	C7H4CINO3	[4][6][7]
Molecular Weight	185.56 g/mol	[4][6][7]
Appearance	Pale yellow to yellow crystalline powder	[3][4]
Melting Point	65-69 °C, 75-77 °C	[4][7][8]
Solubility	Sparingly soluble in water; Soluble in organic solvents like ethanol, ether, and benzene.	[4]
CAS Number	6628-86-0	[6][9]

Table 2: Spectroscopic Data for 5-Chloro-2-nitrobenzaldehyde

Data Type	Key Features	Reference
¹H NMR	Chemical shifts (ppm) at approximately 10.41, 8.11, 7.89, and 7.73.	[10]
¹³ C NMR	Full spectrum available through spectral databases.	[8]
IR (FTIR)	Spectra available through spectral databases, typically showing characteristic peaks for C=O (aldehyde), C-Cl, and N-O (nitro) stretches.	[6]

The Influence of Electron-Withdrawing Groups on Reactivity



The reactivity of **5-Chloro-2-nitrobenzaldehyde** is fundamentally dictated by the electronic properties of its substituents. Both the nitro (-NO₂) group and the chloro (-Cl) group are electron-withdrawing. The nitro group exerts a powerful withdrawing effect through both resonance and induction, while the chloro group acts primarily through induction.

Enhanced Electrophilicity of the Carbonyl Group

The primary consequence of these electron-withdrawing groups (EWGs) is the significant enhancement of the electrophilicity of the aldehyde's carbonyl carbon.[4][5] By pulling electron density away from the carbonyl, the EWGs make the carbon atom more electron-deficient and, therefore, more susceptible to attack by nucleophiles.[4][5] This heightened reactivity is particularly evident in condensation reactions.

Compared to benzaldehyde or derivatives with electron-donating groups, **5-Chloro-2-nitrobenzaldehyde** exhibits faster reaction rates and often achieves higher yields in reactions such as Schiff base formation and Knoevenagel condensations.[5] The presence of both a strong EWG (NO₂) and a moderate EWG (CI) places it among the most reactive benzaldehyde derivatives for such transformations.[5]

Activation of the Aromatic Ring

The electron-withdrawing substituents also activate the aromatic ring towards nucleophilic aromatic substitution (SNAr). The nitro group, being ortho to the chloro group, strongly facilitates the displacement of the chloride ion by nucleophiles.[11] This occurs through the stabilization of the negatively charged intermediate (a Meisenheimer complex) that forms during the reaction.[11] This property allows for the synthesis of a variety of derivatives where the chlorine atom is replaced by other functional groups, further expanding its synthetic utility.

Key Synthetic Reactions and Protocols Synthesis of 5-Chloro-2-nitrobenzaldehyde

The most common laboratory and industrial synthesis involves the electrophilic nitration of a chlorobenzaldehyde precursor.[12] The directing effects of the existing substituents are crucial; the chloro group is an ortho-, para-director, while the aldehyde group is a meta-director. Nitration of 2-chlorobenzaldehyde primarily yields the desired 5-nitro isomer along with the 3-nitro isomer as a significant byproduct.[13] Conversely, nitration of m-chlorobenzaldehyde can



also be used.[9][14] Precise temperature control is essential to maximize the yield of the desired product and minimize side reactions like over-nitration or oxidation of the aldehyde.[13] [15]

Table 3: Reagents and Conditions for Nitration of 2-Chlorobenzaldehyde

Reagent/Parameter	Condition/Amount	Purpose
2-Chlorobenzaldehyde	1.0 equivalent	Starting Material
Concentrated H ₂ SO ₄	~10 mL per 10 g of starting material	Catalyst, facilitates nitronium ion formation
Concentrated HNO₃	~1.0-1.2 equivalents	Nitrating Agent
Temperature	0-10 °C	To control the exothermic reaction and improve regioselectivity
Reaction Time	1-2 hours	To ensure complete reaction

- Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid in an ice-salt bath to 0-5°C.
- Addition of Starting Material: Slowly add 2-chlorobenzaldehyde to the cold sulfuric acid while ensuring the internal temperature does not rise above 10°C.
- Nitration: Slowly add concentrated nitric acid dropwise to the mixture, maintaining the temperature below 10°C throughout the addition.
- Reaction: After the addition is complete, continue stirring the reaction mixture at 0-5°C for an additional 1-2 hours.
- Work-up: Carefully pour the reaction mixture onto crushed ice in a large beaker with vigorous stirring. The crude product will precipitate as a solid.
- Isolation: Collect the solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

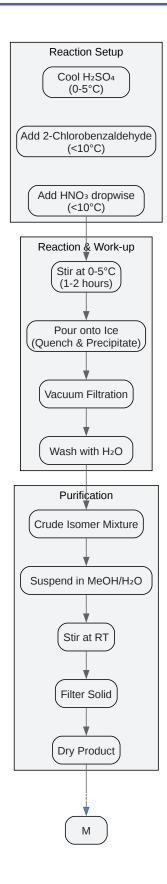
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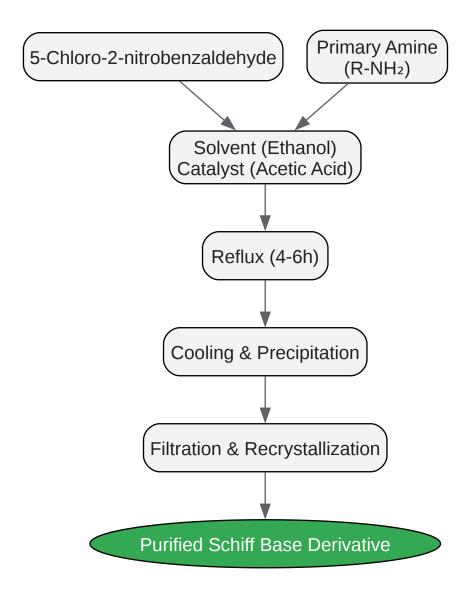


 Purification: The crude product, a mixture of isomers, is typically purified by a suspension/slurry method in a solvent system like methanol/water, where the desired 5-nitro isomer is significantly less soluble than the 3-nitro byproduct.[12]

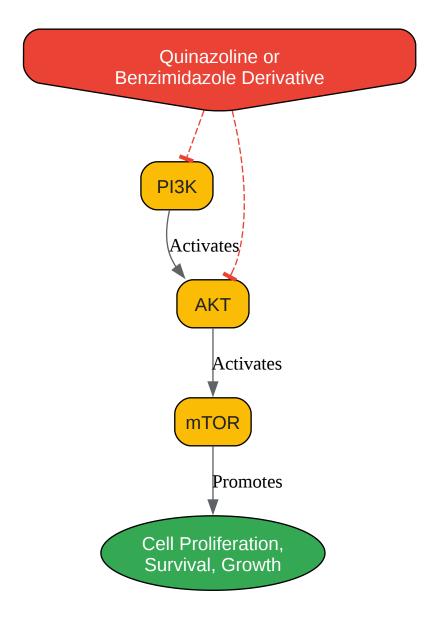












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